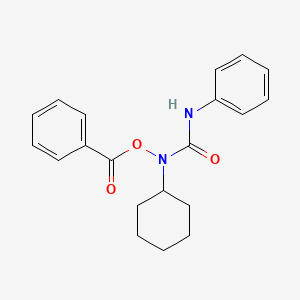
N-(Benzoyloxy)-N-cyclohexyl-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea is a chemical compound that features a unique structure combining benzoyloxy, cyclohexyl, and phenylurea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea typically involves the formation of an N–O bond via the oxidation of amines with benzoyl peroxide. This method is efficient and avoids undesirable C–N bond formation. The reaction conditions often include the use of commercially available amines and benzoyl peroxide, with a significant amount of water and cesium carbonate (Cs2CO3) to achieve high selectivity and yield .
Industrial Production Methods
Industrial production methods for N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea are likely to involve scalable versions of the laboratory synthesis methods. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like benzoyl peroxide, reducing agents, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxamic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea involves the formation of N–O bonds, which are crucial for its biological and chemical activities. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea include other benzoyloxy derivatives and phenylurea compounds. Examples include:
- N-(Benzoyloxy)-N-methyl-N’-phenylurea
- N-(Benzoyloxy)-N-ethyl-N’-phenylurea
Uniqueness
N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
1485-64-9 |
|---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[cyclohexyl(phenylcarbamoyl)amino] benzoate |
InChI |
InChI=1S/C20H22N2O3/c23-19(16-10-4-1-5-11-16)25-22(18-14-8-3-9-15-18)20(24)21-17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,21,24) |
InChI Key |
OTMNCOAHFUEURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















